molecular formula C16H21N5O2 B2741749 N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide CAS No. 1226430-56-3

N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide

Cat. No. B2741749
CAS RN: 1226430-56-3
M. Wt: 315.377
InChI Key: YJKMZXIILXVITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Potential

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics

A study by Deohate and Palaspagar (2020) involved the synthesis of pyrimidine linked pyrazole heterocyclic compounds via microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal and antibacterial potential, indicating the compound's role in developing new antimicrobial agents. The structure-activity relationship was explored to understand how different substitutions on the pyrazole ring influence the biological activity, including antibacterial effects against selected microorganisms (Deohate & Palaspagar, 2020).

Anticancer Activity

Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Research by Abdellatif et al. (2014) on the synthesis and evaluation of anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives showed promising results. These compounds exhibited significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the potential of this chemical structure in anticancer drug development. The study identified specific derivatives with potent activity, suggesting the utility of these compounds in cancer therapy (Abdellatif et al., 2014).

Antimicrobial Studies

Synthesis and Antimicrobial Studies of Pyrimidine Pyrazole Heterocycles

Kumar et al. (2014) synthesized a series of pyrimidine pyrazole derivatives with varied antimicrobial activity against bacteria and fungi. Their study provided insights into the structural requirements for antimicrobial efficacy, indicating that certain substitutions on the pyrazole ring can enhance activity. The research contributes to the development of new antimicrobial agents based on pyrazole and pyrimidine scaffolds, which could be effective against a range of microbial infections (Kumar et al., 2014).

Heterocyclic Compound Synthesis

Derivational, Structural, and Biological Studies

Fadda et al. (2017) explored the synthesis of novel pyrazolyl, isoxazolyl, pyrimidinyl, pyridazinyl, and pyridopyridazinyl compounds derived from 4-substituted antipyrine. This work contributes to the chemical diversity of heterocyclic compounds with potential biological activities, including antibacterial properties. The study underscores the versatility of the pyrazole and pyrimidine cores in medicinal chemistry and their potential as scaffolds for developing new therapeutic agents (Fadda et al., 2017).

properties

IUPAC Name

N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-8(2)14(22)18-13-7-12(11-5-6-11)20-21(13)16-17-10(4)9(3)15(23)19-16/h7-8,11H,5-6H2,1-4H3,(H,18,22)(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKMZXIILXVITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.